molecular formula C14H18FNO2 B2950125 3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one CAS No. 1368675-16-4

3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one

Cat. No. B2950125
CAS RN: 1368675-16-4
M. Wt: 251.301
InChI Key: SSWBVEGRFAFTMM-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one, also known as 4'-Fluorococaine, is a synthetic analog of cocaine. It is a potent psychostimulant that has been used in scientific research to investigate the mechanisms of action of cocaine and other stimulants. In

Mechanism of Action

The mechanism of action of 4'-Fluorococaine is similar to that of cocaine. It acts as a reuptake inhibitor of dopamine and serotonin transporters, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the psychostimulant effects of 4'-Fluorococaine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-Fluorococaine are similar to those of cocaine. It increases the levels of dopamine and serotonin in the brain, leading to feelings of euphoria, increased energy, and heightened alertness. It also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular and other health problems.

Advantages and Limitations for Lab Experiments

One advantage of using 4'-Fluorococaine in lab experiments is that it has similar effects on dopamine and serotonin transporters as cocaine, making it a valuable tool for studying the neurochemical basis of addiction and other psychiatric disorders. However, a limitation of using 4'-Fluorococaine is that it is a potent psychostimulant that can cause health problems in animal models, making it difficult to use in long-term studies.

Future Directions

There are several future directions for research on 4'-Fluorococaine. One area of interest is the development of new treatments for addiction and other psychiatric disorders based on the neurochemical mechanisms of 4'-Fluorococaine and other stimulants. Another area of interest is the development of safer and more effective stimulants for medical use. Finally, further research is needed to understand the long-term effects of 4'-Fluorococaine on the brain and body, particularly in animal models.

Synthesis Methods

The synthesis of 4'-Fluorococaine involves the reaction of 2-fluorobenzoyl chloride with 4-hydroxypiperidine in the presence of a base such as triethylamine. The resulting product is then reduced with lithium aluminum hydride to yield 3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one.

Scientific Research Applications

4'-Fluorococaine has been used in scientific research to investigate the mechanisms of action of cocaine and other stimulants. It has been shown to have similar effects on dopamine and serotonin transporters as cocaine, making it a valuable tool for studying the neurochemical basis of addiction and other psychiatric disorders. It has also been used to study the effects of stimulants on behavior and cognition in animal models.

properties

IUPAC Name

3-(2-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-13-4-2-1-3-11(13)5-6-14(18)16-9-7-12(17)8-10-16/h1-4,12,17H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWBVEGRFAFTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)propan-1-one

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